Cas no 6712-78-3 ((1S)-(+)-Myrtenol)
(1S)-(+)-Myrtenol Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[3.1.1]hept-2-ene-2-methanol,6,6-dimethyl-, (1S,5R)-
- (-)-MYRTENOL
- (1S)-6,6-dimethyl-Bicyclo(3.1.1)hept-2-ene-2-methanol
- [(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol
- Bicyclo(3.1.1)hept-2-ene-2-methanol, 6,6-dimethyl-, (1S)-
- 6,6-Dimethyl-(1S)-Bicyclo(3.1.1)hept-2-ene-2-methanol
- 2-Pinen-10-ol, (1S,5R)-(+)- (8CI)
- (1S,5R)-6,6-dimethyl-bicyclo[3.1.1]Hept-2-en-2-methanol
- (+)-myrtenol
- 6,6-Dimethyl-(1S,5R)-Bicyclo[3.1.1]hept-2-ene-2-methanol
- D85303
- (1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-methanol
- DTXSID401318068
- (1S)-(+)-Myrtenol
- WS-00032
- ((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol
- Darwinol
- 6712-78-3
- (+)-Pin-2-ene-10-ol
- [(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
- (1S)-2-Pinen-10-ol
- CHEBI:171940
- 6,6-Dimethyl-(1S)-Bicyclo[3.1.1]hept-2-ene-2-methanol
- SCHEMBL24281940
- J-500485
- mirtenol
-
- Inchi: 1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m1/s1
- InChI Key: RXBQNMWIQKOSCS-RKDXNWHRSA-N
- SMILES: OCC1=CC[C@@H]2C[C@H]1C2(C)C
Computed Properties
- Exact Mass: 152.12018
- Monoisotopic Mass: 152.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.8899 (rough estimate)
- Boiling Point: 234.73°C (rough estimate)
- Refractive Index: 1.4884 (estimate)
- PSA: 20.23
(1S)-(+)-Myrtenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M125410-100mg |
(1S)-(+)-Myrtenol |
6712-78-3 | 100mg |
$ 155.00 | 2023-09-07 | ||
| TRC | M125410-500mg |
(1S)-(+)-Myrtenol |
6712-78-3 | 500mg |
$ 621.00 | 2023-09-07 | ||
| TRC | M125410-1g |
(1S)-(+)-Myrtenol |
6712-78-3 | 1g |
$ 1196.00 | 2023-09-07 | ||
| Key Organics Ltd | WS-00032-1g |
((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol |
6712-78-3 | >95% | 1g |
£242.00 | 2025-02-08 | |
| A2B Chem LLC | AH39761-100mg |
(-)-MYRTENOL |
6712-78-3 | 96% | 100mg |
$40.00 | 2024-04-19 | |
| A2B Chem LLC | AH39761-250mg |
(-)-MYRTENOL |
6712-78-3 | 96% | 250mg |
$60.00 | 2024-04-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S941495-100mg |
((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol |
6712-78-3 | 95% | 100mg |
¥140.40 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S941495-250mg |
((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol |
6712-78-3 | 95% | 250mg |
¥234.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S941495-1g |
((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol |
6712-78-3 | 95% | 1g |
¥468.00 | 2022-10-10 | |
| TRC | M125410-1000mg |
(1S)-(+)-Myrtenol |
6712-78-3 | 1g |
$1194.00 | 2023-05-18 |
(1S)-(+)-Myrtenol Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on (1S)-(+)-Myrtenol
Structural and Functional Insights into (1S)-(+)-Myrtenol (CAS No. 6712-78-3): A Versatile Monoterpene Alcohol
Myrtenol, specifically the (1S)-(+)-enantiomer (CAS No. 6712-78-3), is a naturally occurring monoterpene alcohol renowned for its diverse biological activities and structural versatility. Isolated primarily from essential oils of coniferous trees such as pine (Pinus spp.) and citrus species like Citrus aurantium, this compound exhibits a chiral carbon at the 1-position, conferring its optical activity and unique stereochemical properties. Recent advances in analytical chemistry have enabled precise quantification of its enantiomeric purity using chiral HPLC methods, ensuring reproducibility in both research and industrial applications.
The molecular structure of (1S)-(+)-Myrtenol comprises a bicyclic framework with a hydroxyl group attached to the tertiary carbon at position 5, creating a rigid conformation that stabilizes its pharmacophoric interactions. This structural motif facilitates hydrogen bonding and π-stacking interactions, which are critical for its documented antioxidant, anti-inflammatory, and neuroprotective effects. A 2023 study published in *Natural Product Reports* highlighted its ability to scavenge free radicals with an IC₅₀ of 5.8 μM against DPPH radicals, surpassing synthetic antioxidants like BHT in selectivity.
In medicinal chemistry, Myrtenol derivatives have emerged as promising scaffolds for drug design due to their tunable pharmacokinetic profiles. Researchers at the University of Tokyo demonstrated that alkylating the hydroxyl group enhances membrane permeability while preserving antioxidant activity, a breakthrough for developing orally bioavailable agents against neurodegenerative diseases. Such modifications align with current trends in structure-based drug discovery, where natural product templates are optimized using computational docking studies.
Beyond pharmacology, this compound plays a pivotal role in flavor and fragrance industries as a key component of rosemary extracts used in food preservation. Its antimicrobial properties—particularly against *Staphylococcus aureus*—were validated in 2024 by an international team using time-kill assays, revealing synergistic effects when combined with conventional preservatives like sodium benzoate.
Emerging applications in nanotechnology include the use of myrtenol-functionalized nanoparticles for targeted drug delivery systems. A collaborative study between MIT and ETH Zurich engineered poly(lactic-co-glycolic acid) particles coated with myrtenol derivatives, achieving up to 90% tumor cell specificity in murine models while minimizing systemic toxicity—a significant advancement over conventional liposomal formulations.
Recent metabolomic analyses have identified novel biosynthetic pathways linking myrtenol production to terpenoid synthase isoforms in *Citrus* species, offering opportunities for metabolic engineering to boost yields through CRISPR-Cas9 editing. This aligns with sustainable chemistry principles by reducing reliance on solvent-intensive extraction methods.
In conclusion, (1S)-(+)-Myrtenol (CAS No. 6712-78-3) exemplifies the translational potential of natural products across multiple domains—from fundamental biochemical research to cutting-edge biomedical technologies. Its stereochemistry-dependent activity profiles underscore the importance of enantioselective synthesis strategies for maximizing therapeutic efficacy while minimizing off-target effects.
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